A Technical Guide to the Chemical Properties of 2-Fluoro-4-nitrobenzaldehyde
A Technical Guide to the Chemical Properties of 2-Fluoro-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Fluoro-4-nitrobenzaldehyde, identified by CAS Number 157701-72-9, is a substituted aromatic aldehyde of significant interest in synthetic chemistry. Its molecular structure, featuring an aldehyde, a nitro group, and a fluorine atom on a benzene ring, provides a unique combination of reactivity and functionality. This makes it a valuable intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors. The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can enhance metabolic stability and bioavailability. This guide provides an in-depth overview of its core chemical properties, reactivity, synthesis protocols, and safety information.
Core Chemical and Physical Properties
The fundamental properties of 2-Fluoro-4-nitrobenzaldehyde are summarized below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Identifier Information | ||
| IUPAC Name | 2-fluoro-4-nitrobenzaldehyde | |
| CAS Number | 157701-72-9 | |
| Molecular Formula | C₇H₄FNO₃ | |
| Molecular Weight | 169.11 g/mol | |
| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])F)C=O | |
| InChI Key | ZFCMKFOFVGHQNE-UHFFFAOYSA-N | |
| Physical Properties | ||
| Physical Form | Solid | N/A |
| Melting Point | 98-100 °C | N/A |
| Boiling Point | 301.5 °C (Predicted) | |
| Density | 1.443 g/cm³ | N/A |
| Flash Point | 136.2 °C | N/A |
| Vapor Pressure | 0.00105 mmHg at 25°C | N/A |
| Storage & Handling | ||
| Storage Temperature | 2-8 °C, under inert atmosphere |
Spectral Data Analysis
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¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 7.5-8.5 ppm) and a characteristic singlet for the aldehyde proton at a downfield chemical shift (approx. 9.9-10.2 ppm). The aromatic protons will exhibit complex splitting patterns (coupling) due to their relationships with each other and the fluorine atom.
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¹³C NMR: The spectrum will display seven unique carbon signals. The aldehyde carbonyl carbon will appear significantly downfield (approx. 188-192 ppm). The aromatic carbons will resonate between 110-150 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.
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Infrared (IR) Spectroscopy: Key vibrational bands are expected for the following functional groups:
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C=O (aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.
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N-O (nitro group): Two strong bands corresponding to asymmetric and symmetric stretching, typically around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
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C-F: A strong band in the fingerprint region, typically around 1200-1250 cm⁻¹.
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C-H (aromatic): Stretching vibrations above 3000 cm⁻¹.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (169.11). Common fragmentation patterns would include the loss of the aldehyde group (-CHO) and the nitro group (-NO₂).
Chemical Reactivity and Applications
The chemical behavior of 2-Fluoro-4-nitrobenzaldehyde is dictated by its three functional groups, making it a versatile synthetic intermediate.
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Aldehyde Group Reactivity: The aldehyde functional group is susceptible to nucleophilic attack and readily participates in various classical reactions, including Wittig reactions, aldol condensations, and reductive aminations to form a wide range of derivatives.
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Aromatic Ring Reactivity: The potent electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr) . The fluorine atom, being a good leaving group, can be displaced by various nucleophiles. This reactivity is fundamental to its use as a building block.
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Nitro Group Transformations: The nitro group can be readily reduced to an amino group (-NH₂), yielding 2-fluoro-4-aminobenzaldehyde derivatives. This transformation opens up a different set of synthetic possibilities, including diazotization and amide bond formation, providing access to a wide array of aniline derivatives.
Its primary applications are as a key intermediate in the synthesis of:
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Pharmaceuticals: Used in the development of fluorinated drug compounds where the fluorine atom can improve metabolic stability and binding affinity.
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Agrochemicals and Dyes: Serves as a precursor for various specialized chemicals.
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Fluorescent Probes: Employed in the construction of novel fluorescent molecules for imaging and sensing applications.
The logical relationship between the molecule's structure and its synthetic utility is visualized below.
Caption: Structure-Reactivity-Application relationship for 2-Fluoro-4-nitrobenzaldehyde.
Experimental Protocols
Synthesis of 2-Fluoro-4-nitrobenzaldehyde
A common laboratory-scale synthesis involves a two-step process starting from 2-fluoro-4-nitrobenzoic acid.
Step 1: Reduction of 2-fluoro-4-nitrobenzoic acid
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Reaction: The carboxylic acid is reduced to the corresponding alcohol, (2-fluoro-4-nitrophenyl)methanol.
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Reagents & Equipment:
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2-fluoro-4-nitrobenzoic acid (1.0 eq)
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Borane-tetrahydrofuran complex (1 M solution in THF)
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Tetrahydrofuran (THF), anhydrous
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1N Hydrochloric acid (HCl)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, heating mantle, separatory funnel, rotary evaporator.
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Methodology:
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Dissolve 2-fluoro-4-nitrobenzoic acid (1.2 g) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.
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Slowly add the borane-tetrahydrofuran complex (16.21 mL, 1 M solution) dropwise to the stirred solution.
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After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C for 3 hours.
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Cool the mixture to room temperature and carefully acidify by adding 1N HCl (20 mL).
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Extract the aqueous mixture with ethyl acetate.
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Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield (2-fluoro-4-nitrophenyl)methanol as an oil (yield: ~83%).
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Step 2: Oxidation of (2-fluoro-4-nitrophenyl)methanol
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Reaction: The primary alcohol is oxidized to the final aldehyde product.
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Reagents & Equipment:
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(2-fluoro-4-nitrophenyl)methanol (1.0 eq)
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Manganese dioxide (MnO₂)
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Dichloromethane (DCM)
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Diatomaceous earth (Celite®)
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Standard stirring and filtration apparatus.
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Methodology:
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Combine the (2-fluoro-4-nitrophenyl)methanol (0.91 g) obtained from Step 1 with manganese dioxide (1.1 g) in dichloromethane (20 mL).
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Stir the resulting suspension vigorously at room temperature overnight.
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Monitor the reaction for completion (e.g., by TLC).
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Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the manganese salts.
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Wash the filter cake with additional DCM.
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Concentrate the combined filtrate under reduced pressure to yield 2-fluoro-4-nitrobenzaldehyde (yield: ~30%).
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The synthesis workflow is depicted in the diagram below.
